(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyridazine, piperazine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine and piperazine groups. The thiophene moiety is then attached to complete the synthesis.
Pyridazine Core Synthesis: The pyridazine core can be synthesized by reacting hydrazine with a suitable diketone or ketoester under reflux conditions.
Pyrrolidine and Piperazine Introduction: The pyrrolidine and piperazine groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Thiophene Attachment: The final step involves the coupling of the thiophene moiety to the pyridazine-piperazine intermediate, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazine and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2,3-Dihydrobenzofuran-5-yl compounds
- Pyrazin-2-yl-[4-(6-(1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl]methanone
Uniqueness
What sets (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Biological Activity
The compound (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone , also referred to by its CAS number 1797330-21-2, is a novel organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, beginning with the preparation of the pyridazine ring. Subsequent steps include the introduction of piperazine and thiophene rings through nucleophilic substitution and cyclization reactions. Reaction conditions often require specific catalysts and controlled temperatures to achieve high yields and purity .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. Below are key findings related to its biological properties.
Pharmacological Properties
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Analgesic Activity : In animal models, this compound demonstrated analgesic properties comparable to standard analgesics. It was tested in a formalin-induced pain model where it significantly reduced pain responses at various doses .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects against oxidative stress-induced neuronal damage. It was shown to inhibit acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- In Vivo Studies : A study conducted on Wistar rats assessed the compound's effects on cognitive functions and memory retention. The results indicated improved memory performance in treated groups compared to controls, suggesting potential benefits in neurodegenerative conditions .
- In Vitro Cytotoxicity : The cytotoxic effects of the compound were evaluated against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated moderate cytotoxicity, warranting further investigation into its anticancer properties .
- Comparative Analysis with Analogues : Research comparing this compound with structurally similar analogues revealed that modifications in the thiophene ring significantly influenced biological activity. For instance, replacing thiophene with furan resulted in decreased potency against specific kinases involved in cancer proliferation .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H22N6O |
Molecular Weight | 338.4 g/mol |
Anti-inflammatory IC50 | 15 µM |
Analgesic ED50 | 10 mg/kg |
Neuroprotective AChE Inhibition | 50% inhibition at 5 µM |
Properties
IUPAC Name |
[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPVOHYJCMTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.